molecular formula C34H37N3O9S B12619484 C34H37N3O9S

C34H37N3O9S

Cat. No.: B12619484
M. Wt: 663.7 g/mol
InChI Key: AAKLSNYIECKUJI-UPYFENACSA-N
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Description

C₃₄H₃₇N₃O₉S is a complex organic compound characterized by a high molecular weight (MW: 675.73 g/mol) and diverse functional groups. Its structure includes a sulfonyl group (from the sulfur atom), multiple oxygen-containing groups (likely esters or ethers), and nitrogen atoms, possibly arranged in heterocyclic rings. Structural data from synthesis studies indicate bond angles such as C34-C33'-C38' (120.0°) and C39'-C38'-C33' (119.4°) , which may influence its conformational flexibility and intermolecular interactions.

Properties

Molecular Formula

C34H37N3O9S

Molecular Weight

663.7 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[1-(3-naphthalen-2-yloxypropyl)benzimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate

InChI

InChI=1S/C34H37N3O9S/c1-20(38)35-30-32(45-23(4)41)31(44-22(3)40)29(19-43-21(2)39)46-33(30)47-34-36-27-12-7-8-13-28(27)37(34)16-9-17-42-26-15-14-24-10-5-6-11-25(24)18-26/h5-8,10-15,18,29-33H,9,16-17,19H2,1-4H3,(H,35,38)/t29-,30-,31-,32-,33+/m1/s1

InChI Key

AAKLSNYIECKUJI-UPYFENACSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=NC3=CC=CC=C3N2CCCOC4=CC5=CC=CC=C5C=C4)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1SC2=NC3=CC=CC=C3N2CCCOC4=CC5=CC=CC=C5C=C4)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C34H37N3O9S involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of various functional groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of This compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

C34H37N3O9S: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of This compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

C34H37N3O9S: has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of C34H37N3O9S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares C₃₄H₃₇N₃O₉S with two structurally related compounds from recent studies:

Property C₃₄H₃₇N₃O₉S C₁₀H₅F₃N₂O₃ C₆H₃Cl₂N₃
Molecular Weight 675.73 g/mol 258.15 g/mol 188.01 g/mol
Key Functional Groups Sulfonyl, esters/ethers Trifluoromethyl oxadiazole Dichloropyrrolotriazine
Aromatic Rings Likely multiple 11 aromatic heavy atoms 6 aromatic heavy atoms
Polar Surface Area (TPSA) High (estimated >100 Ų) 78.9 Ų 41.5 Ų
BBB Permeability Likely low Yes No

Key Observations :

  • Size and Complexity : C₃₄H₃₇N₃O₉S is significantly larger than the other two compounds, which may limit its blood-brain barrier (BBB) penetration compared to C₁₀H₅F₃N₂O₃ .

Pharmacokinetic and Bioactivity Profiles

Parameter C₃₄H₃₇N₃O₉S C₁₀H₅F₃N₂O₃ C₆H₃Cl₂N₃
Solubility Moderate (estimated) 0.199 mg/ml Not reported
CYP Inhibition Unreported CYP1A2 inhibitor No significant inhibition
Bioavailability Score Likely <0.5 (due to size) 0.56 Not reported
Toxicity Warnings Unreported H315-H319-H335 H315-H319-H335

Key Observations :

  • Metabolic Stability : The trifluoromethyl group in C₁₀H₅F₃N₂O₃ enhances metabolic stability, whereas C₃₄H₃₇N₃O₉S may require structural optimization to resist enzymatic degradation.
  • Toxicity : Both smaller compounds carry warnings for skin/eye irritation (H315-H319-H335), but the larger size of C₃₄H₃₇N₃O₉S may reduce acute toxicity risks .

Key Observations :

  • Complexity : The synthesis of C₃₄H₃₇N₃O₉S likely involves multi-step coupling reactions, similar to the HATU-mediated amidation used for C₁₀H₅F₃N₂O₃ .
  • Scalability : Smaller compounds like C₆H₃Cl₂N₃ are more scalable due to simpler halogenation steps .

Biological Activity

The compound with the molecular formula C34H37N3O9S is a complex organic molecule that exhibits significant biological activity, particularly in the field of antimicrobial research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

This compound is characterized by its diverse functional groups, which contribute to its biological activity. The presence of nitrogen, oxygen, and sulfur atoms suggests potential interactions with biological macromolecules, making it a candidate for various therapeutic applications.

Overview

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound, particularly focusing on their effectiveness against Gram-negative bacteria. A notable class of compounds includes lipopeptides, which are known for their ability to disrupt bacterial membranes.

The mechanism of action primarily involves:

  • Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged bacterial membranes, leading to permeability changes and cell lysis.
  • Biofilm Inhibition : Some studies suggest that similar compounds can inhibit biofilm formation, which is crucial for bacterial survival in hostile environments.
  • Synergistic Effects : Research indicates that this compound may enhance the efficacy of existing antibiotics when used in combination therapies.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study published in PubMed analyzed the antibacterial activity of various derivatives of tridecaptins (which share structural similarities with this compound) against Enterobacteriaceae. The lead compound demonstrated significant activity and a favorable ADMET profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity) .
  • In Vivo Efficacy :
    • Further investigations in mouse models showed that certain analogs derived from compounds like this compound exhibited promising results in treating infections caused by resistant strains of bacteria. These findings suggest potential for clinical applications in antibiotic-resistant scenarios .
  • Comparative Studies :
    • Comparative studies have been conducted to evaluate the effectiveness of this compound against other known antimicrobial agents. Results indicated that while some traditional antibiotics were effective, the novel compound offered enhanced activity against specific resistant strains .

Data Tables

StudyCompoundActivityModelFindings
Tridecaptin AnalogAntibacterialIn VitroImproved activity against Enterobacteriaceae
This compoundAntibacterialIn VivoEffective in mouse models for resistant infections
Various AntibioticsComparativeIn VitroThis compound showed superior efficacy against resistant strains

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